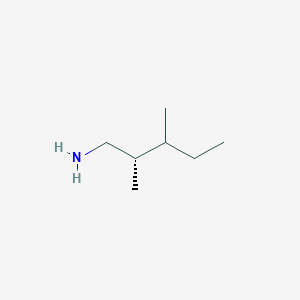

![molecular formula C10H8F3N3OS B2923086 3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 255909-24-1](/img/structure/B2923086.png)

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a chemical compound .

Synthesis Analysis

The synthesis of similar compounds involves various reactions. For instance, a Pd-catalyzed coupling reaction was used to form an intermediate in the synthesis of a related compound . Another method involved the transformation of a chloride into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Molecular Structure Analysis

The molecular formula of this compound is C19H11F4N3OS2 .Chemical Reactions Analysis

The reaction mixture was vortexed and the absorbance was determined spectrophotometrically at 517 nm after 30 min . Ascorbic acid (4.0–0.5 mg/mL) was used as a reference during the investigation of the antioxidant activity .Physical and Chemical Properties Analysis

The compound has a molecular weight of 437.430 .Aplicaciones Científicas De Investigación

Antiproliferative Activity

3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class to which the compound belongs, have demonstrated antiproliferative activity against the phospholipase C enzyme. Studies have shown that modifications to this compound can either eliminate or enhance its activity, highlighting its potential in developing targeted therapies for proliferative diseases (van Rensburg et al., 2017).

Heterocyclic Compound Synthesis

This compound is used as a precursor in the synthesis of various heterocyclic compounds. Research has indicated that its derivatives can be modified to form new polycyclic compounds, some exhibiting pronounced UV fluorescence, which can have applications in material science and bioimaging (Dotsenko et al., 2021).

Chemical Transformations

The compound has been utilized in different chemical transformations to synthesize a range of novel heterocyclic structures. These transformations are essential in the development of new chemicals with potential applications in various scientific fields, including pharmaceuticals and materials science (Bakhite et al., 2005).

Amplification of Phleomycin

Studies have explored the use of derivatives of this compound as amplifiers of phleomycin, an antibiotic used in cancer treatment. This research suggests potential applications in enhancing the efficacy of existing antibiotics and developing new therapeutic strategies (Brown & Cowden, 1982).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. This research is crucial in the ongoing battle against drug-resistant bacteria and the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Mecanismo De Acción

Direcciones Futuras

Trifluoromethylpyridine (TFMP) derivatives, including this compound, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Propiedades

IUPAC Name |

3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3OS/c1-3-2-4(10(11,12)13)16-9-5(3)6(14)7(18-9)8(15)17/h2H,14H2,1H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOOGPZJRNMEMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2923006.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2923007.png)

![Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2923010.png)

![2,6-difluoro-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2923011.png)

![1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2923015.png)

![1-(3,5-dimethoxyphenyl)-3-[1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl]urea](/img/structure/B2923017.png)

![2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-acetamidophenyl)acetamide](/img/structure/B2923021.png)

![2-Chloro-5,5,7,7-tetramethyl-5,7-dihydrofuro[3,4-b]pyridine-3-carbonitrile](/img/structure/B2923025.png)

![3-ethyl-2-((2-fluorobenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2923026.png)